2,6-Dimethyl-3,5-heptanedione

Übersicht

Beschreibung

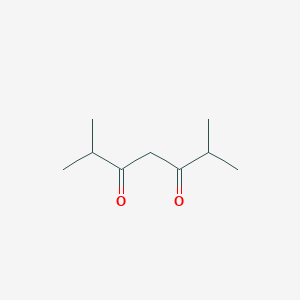

2,6-Dimethyl-3,5-heptanedione is an organic compound with the molecular formula C₉H₁₆O₂. It is a β-diketone, meaning it contains two ketone groups separated by a single carbon atom. This compound is known for its ability to exist in both enol and keto forms, which makes it an interesting subject for studies in tautomerism and electronic transport properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-3,5-heptanedione can be synthesized through various methods. One common synthetic route involves the Claisen condensation of acetone with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH3COCH3+CH3CH2CHO→CH3COCH2CH2COCH3

The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production often involves continuous flow reactors and automated purification systems to ensure consistent quality and high efficiency .

Analyse Chemischer Reaktionen

Keto-Enol Tautomerism

DMHD exhibits dynamic keto-enol equilibrium, critical for its reactivity. NMR studies reveal an enol/keto ratio of 2.84 , influenced by solvent polarity and pH. Buffer solutions catalyze interconversion, with rate constants for enolization () and ketonization () differing by orders of magnitude compared to structurally similar ligands like ionomycin .

Tautomerism Parameters

| Property | Value |

|---|---|

| Enol/Keto Ratio | 2.84 |

| Buffer Catalysis | Observed (general base) |

| Intramolecular Mechanism | Proposed for ionomycin only |

Coordination Chemistry and Metal Complexation

DMHD acts as a bidentate ligand, forming stable complexes with transition and lanthanide metals.

Reactivity with Nickel(II) and Magnesium(II)

-

Nickel(II): The enol form reacts preferentially with Ni²⁺, forming octahedral complexes. Kinetic studies indicate a two-step mechanism involving rapid ligand substitution followed by enolate chelation .

-

Magnesium(II): Reactions proceed via a protonated precursor complex , with buffer bases accelerating chelation .

Dysprosium(III) Complexes for Single-Molecule Magnets (SMMs)

DMHD forms mononuclear dysprosium complexes (e.g., [Dy(dmh)₃(MeOH)]) with slow magnetic relaxation properties. Key structural features include:

-

Coordination Geometry: Dy³⁺ in a distorted square antiprismatic environment .

-

Magnetic Behavior: Dual relaxation modes attributed to crystallographically distinct Dy³⁺ sites .

Representative Complex Synthesis

| Component | Quantity |

|---|---|

| DyCl₃·6H₂O | 0.5 mmol |

| DMHD | 1.5 mmol |

| Auxiliary Ligand | 2,2'-bipyridine or phenanthroline |

| Solvent | Methanol |

| Yield | 64–75% |

Kinetic and Thermodynamic Data

Metal Complex Formation Kinetics

| Parameter | Ni²⁺ Complexation | Mg²⁺ Complexation |

|---|---|---|

| Rate-Determining Step | Enolate chelation | Precursor deprotonation |

| Buffer Dependence | Base-catalyzed | Acid/base-catalyzed |

| Activation Energy | ~50 kJ/mol | ~45 kJ/mol |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C₉H₁₆O₂

Molecular Weight: 156.23 g/mol

Physical State: Liquid at room temperature

Density: 0.91 g/mL

Solubility: Slightly soluble in water (3.9 g/L at 25°C)

The compound's structure includes two ketone groups separated by a single carbon atom, which facilitates its role as a ligand and chelating agent in coordination chemistry.

Coordination Chemistry

2,6-Dimethyl-3,5-heptanedione is widely utilized as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are essential for synthesizing metal-organic frameworks (MOFs) used in catalysis and materials science. The ability to chelate metal ions enhances its utility in creating functional materials with tailored properties.

Metal-Organic Chemical Vapor Deposition (MOCVD)

The compound serves as a precursor for preparing metal diketonates , which are crucial in MOCVD processes for semiconductor fabrication. MOCVD is a technique employed to produce thin films and nanostructures with precise control over composition and thickness. The use of this compound allows for better deposition rates and film quality due to its volatility and stability under deposition conditions .

Biological Studies

Research indicates potential biological activities of this compound, particularly its interactions with enzymes. Studies have shown that this compound can influence enzyme kinetics and thermodynamic parameters in aqueous solutions, suggesting its applicability in biochemical research .

Electronic Properties

The unique tautomeric nature of the compound allows it to act as a molecular switch in electronic applications. A first-principles study demonstrated that hydrogen transfer between its enol and keto forms can induce significant changes in conductivity, making it a candidate for use in molecular electronics .

Synthesis of Fine Chemicals

In the chemical industry, this compound is employed as an intermediate for synthesizing various fine chemicals and pharmaceuticals. Its versatility allows it to participate in oxidation and reduction reactions to yield different derivatives that have specific industrial uses.

Solvent Applications

Due to its solvent properties, this compound can be utilized in organic synthesis as a solvent or reagent for reactions requiring mild conditions or specific solubility characteristics.

Case Study 1: MOCVD Application

A study conducted by researchers demonstrated the effectiveness of using this compound as a precursor for depositing high-quality aluminum oxide films via MOCVD. The results indicated improved uniformity and lower defect densities compared to films deposited using traditional precursors .

In an investigation into the enzyme inhibition potential of various diketones, this compound exhibited significant inhibitory effects on specific enzymatic pathways involved in metabolic processes. This finding suggests potential therapeutic applications that warrant further exploration .

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-3,5-heptanedione involves its ability to chelate metal ions, forming stable complexes. This chelation process is crucial in its role as a ligand in coordination chemistry. The compound can switch between enol and keto forms, which affects its electronic properties and reactivity. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Pentanedione: Another β-diketone with similar chemical properties but a different molecular structure.

1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic groups that influence its reactivity and applications.

Acetylacetone: A well-known β-diketone used in various chemical reactions and industrial applications.

Uniqueness

2,6-Dimethyl-3,5-heptanedione is unique due to its specific molecular structure, which allows it to exist in both enol and keto forms. This tautomerism is not as pronounced in some of the similar compounds listed above. Additionally, its ability to chelate metal ions makes it particularly useful in coordination chemistry and industrial applications .

Biologische Aktivität

Overview

2,6-Dimethyl-3,5-heptanedione is a β-diketone with the molecular formula C₉H₁₆O₂. This compound is notable for its ability to exist in both enol and keto forms, which allows it to participate in various biochemical processes. Its biological activity has garnered attention in several fields, including medicinal chemistry, enzymatic interactions, and materials science.

- Molecular Weight : 156.23 g/mol

- Structure : Contains two ketone groups separated by a single carbon atom.

- Forms : Exists as both keto and enol tautomers.

The biological activity of this compound involves its interaction with biological molecules, particularly enzymes. The compound's tautomerism (the ability to switch between enol and keto forms) plays a crucial role in its reactivity and biological interactions:

- Target Interaction : The compound interacts with enzymes through its diketone structure, which allows it to act as a ligand.

- Mode of Action : The conversion between enol and keto forms can influence the compound's binding affinity to various biological targets.

Pharmacokinetics

Research indicates that this compound may affect electronic transmission factors within biological systems, leading to changes in conductivity in cellular environments. This property is particularly relevant in the context of drug delivery systems and biosensors.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

- Enzyme Interactions : The compound has been investigated for its potential to inhibit or modulate enzyme activity. For instance, studies have shown that it can interact with amines in aqueous solutions, affecting proton transfer kinetics .

- Metal Chelation : It acts as a chelating agent for metal ions, which can influence various biochemical pathways and enhance the solubility of certain drugs .

- Therapeutic Applications : Ongoing research is examining its potential use as a building block for synthesizing new pharmaceuticals due to its unique structural properties .

Case Study 1: Enzyme Inhibition

A study focused on the kinetics of proton transfer involving this compound revealed that this compound could significantly affect enzyme activity in mixed solvent systems (50% DMSO and water). The results indicated that the compound's ability to switch forms influences its interaction with enzyme active sites .

Case Study 2: Metal Coordination

Research on the coordination chemistry of this compound demonstrated its effectiveness in forming stable metal complexes. This property is utilized in various applications ranging from catalysis to drug formulation .

Comparative Analysis

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | β-diketone | Enzyme modulation; metal chelation | Drug synthesis; coordination chemistry |

| 2,4-Pentanedione | β-diketone | Moderate enzyme interaction | Solvent applications |

| Acetylacetone | β-diketone | High reactivity with metals | Solvent extraction; analytical chemistry |

Eigenschaften

IUPAC Name |

2,6-dimethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGGECULKVTYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879615 | |

| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18362-64-6 | |

| Record name | 2,6-Dimethyl-3,5-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylheptane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.